molecular formula C7H8ClN3O B15053960 N-(6-chloro-5-methylpyridazin-3-yl)acetamide

N-(6-chloro-5-methylpyridazin-3-yl)acetamide

Cat. No.: B15053960
M. Wt: 185.61 g/mol
InChI Key: VBBRLWRHGXSWKX-UHFFFAOYSA-N
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Description

N-(6-chloro-5-methylpyridazin-3-yl)acetamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a methyl group, as well as an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-5-methylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloro-5-methylpyridazine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-5-methylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of N-(6-amino-5-methylpyridazin-3-yl)acetamide.

    Reduction: Formation of N-(6-chloro-5-methylpyridazin-3-yl)ethylamine.

    Oxidation: Formation of this compound N-oxide.

Scientific Research Applications

N-(6-chloro-5-methylpyridazin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(6-chloro-5-methylpyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-3-pyridazinyl)acetamide
  • N-(5-methylpyridazin-3-yl)acetamide
  • N-(6-chloro-5-methylpyridazin-3-yl)propionamide

Uniqueness

N-(6-chloro-5-methylpyridazin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

N-(6-chloro-5-methylpyridazin-3-yl)acetamide

InChI

InChI=1S/C7H8ClN3O/c1-4-3-6(9-5(2)12)10-11-7(4)8/h3H,1-2H3,(H,9,10,12)

InChI Key

VBBRLWRHGXSWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1Cl)NC(=O)C

Origin of Product

United States

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